

Alaphosphin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Alaphosphin

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Abstract

Alaphosphin, also known as alafosfalin, is a synthetic phosphonodipeptide with notable antibacterial and antifungal properties.[1] It functions as a prodrug, actively transported into bacterial cells where it is metabolized to its active form, L-1-aminoethylphosphonic acid. This active metabolite primarily targets and inhibits alanine racemase, a crucial enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. A secondary target is UDP-N-acetylmuramoyl-L-alanine synthetase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the detailed mechanism of action of **Alaphosphin**, supplemented with relevant experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Identification

Alaphosphin is the L-alanyl derivative of L-1-aminoethylphosphonic acid.[2] Its chemical identity is well-defined by various nomenclature and registry systems.

Identifier	Value
IUPAC Name	[(1R)-1-[[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid[3]
CAS Number	60668-24-8[1][3][4]
Chemical Formula	C5H13N2O4P[1][4]
Molecular Weight	196.14 g/mol [3][4]
SMILES	C--INVALID-LINK--P(=O)(O)O">C@@HN[1][3]
InChI Key	BHAYDBSYOBONRV-IUYQGCFVSA-N[1]

Physicochemical Properties

The physicochemical properties of **Alaphosphin** are crucial for its biological activity, formulation, and delivery.

Property	Value	Reference
Melting Point	295–297 °C (decomposes)	[1]
Optical Activity	$[\alpha]_{20/D} -45\pm 2^\circ$ (c = 1% in H ₂ O)	[5]
Solubility	Soluble in DMSO	[6]
XLogP3-AA	-4.5	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	113 Å ²	[1]
Appearance	White powder	[5]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). Moisture sensitive.	[6]

Mechanism of Action: A Multi-Step Process

Alphosphin's antibacterial effect is a result of a sequential mechanism involving active transport, intracellular activation, and subsequent inhibition of key enzymes in the peptidoglycan synthesis pathway.

Transport into the Bacterial Cell

Alphosphin is actively transported into bacterial cells through stereospecific peptide permeases.[7] This transport mechanism allows the molecule to accumulate within the cytoplasm at concentrations significantly higher than the extracellular environment.

Intracellular Activation

Once inside the bacterium, **Alaphosphin** is hydrolyzed by intracellular aminopeptidases. This cleavage releases the active metabolite, L-1-aminoethylphosphonic acid (Ala(P)).^[7]

Inhibition of Key Enzymes

The primary target of L-1-aminoethylphosphonic acid is alanine racemase. This enzyme is essential for the conversion of L-alanine to D-alanine, a critical component of the pentapeptide side chains of peptidoglycan. The inhibition of alanine racemase by Ala(P) differs between bacterial types:

- Gram-negative bacteria (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*): The inhibition is reversible and competitive.^[8]
- Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Streptococcus faecalis*): The inhibition is irreversible and time-dependent.^[8]

A secondary target of **Alaphosphin**'s active metabolite is UDP-N-acetylmuramoyl-L-alanine synthetase (MurC), another key enzyme in the early stages of peptidoglycan biosynthesis.^[7]

The overall mechanism of action can be visualized as a signaling pathway:

Mechanism of action of **Alaphosphin**.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the activity and mechanism of **Alaphosphin**.

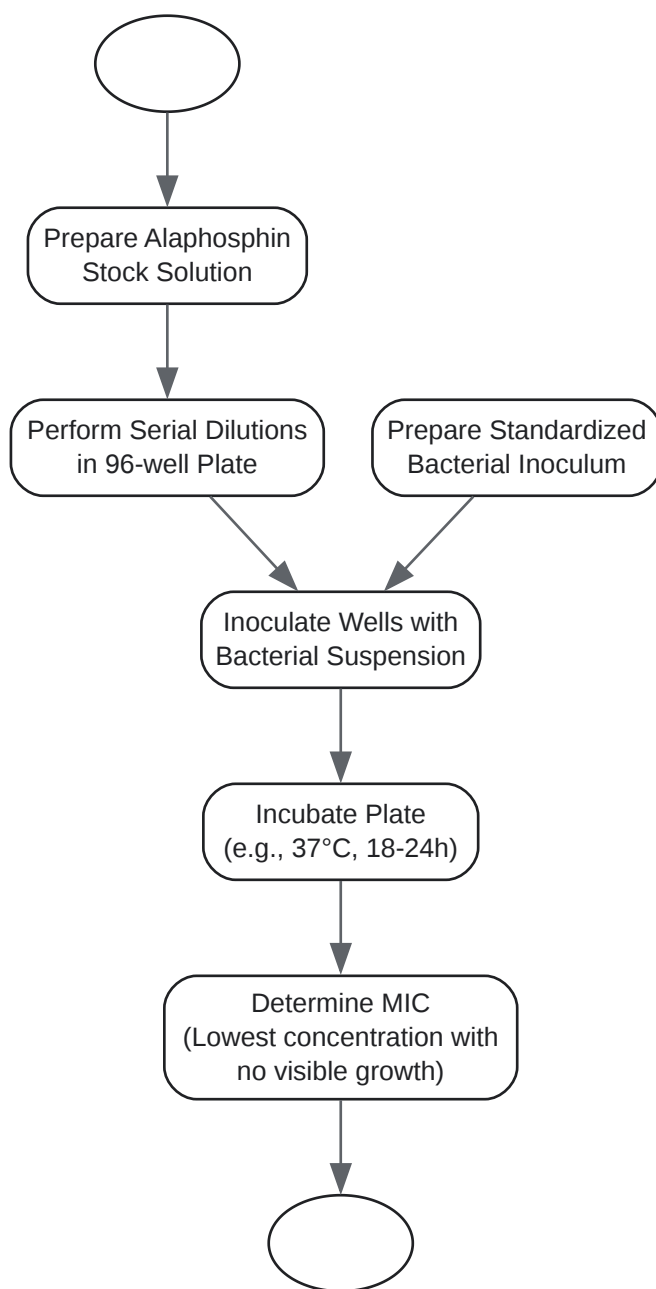
Determination of Minimum Inhibitory Concentration (MIC)

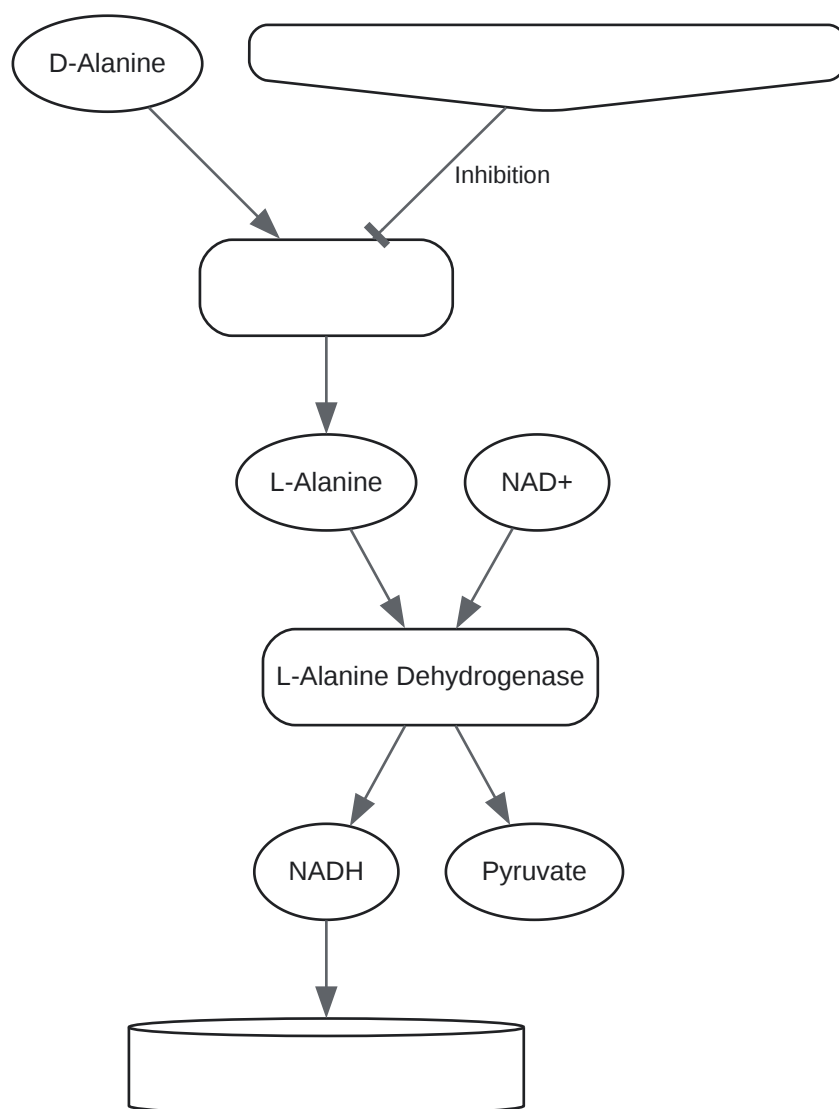
The MIC assay is fundamental for assessing the antibacterial potency of **Alaphosphin**.

Protocol: Broth Microdilution Method

- Preparation of **Alaphosphin** Stock Solution: Prepare a stock solution of **Alaphosphin** in an appropriate solvent (e.g., DMSO).

- **Serial Dilutions:** Perform serial dilutions of the **Alaphosphin** stock solution in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
- **Bacterial Inoculum Preparation:** Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
- **Inoculation:** Add the bacterial suspension to each well of the microtiter plate containing the **Alaphosphin** dilutions. Include positive (no antibiotic) and negative (no bacteria) controls.
- **Incubation:** Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of **Alaphosphin** that results in no visible bacterial growth.





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